molecular formula C26H25N3O5S2 B11077636 ethyl 4-{[(2Z)-6-[(4-methoxyphenyl)carbamoyl]-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazinan-2-ylidene]amino}benzoate

ethyl 4-{[(2Z)-6-[(4-methoxyphenyl)carbamoyl]-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazinan-2-ylidene]amino}benzoate

Cat. No.: B11077636
M. Wt: 523.6 g/mol
InChI Key: HDIGNRULVHZOKO-UHFFFAOYSA-N
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Description

ETHYL 4-{[6-[(4-METHOXYANILINO)CARBONYL]-4-OXO-3-(2-THIENYLMETHYL)-1,3-THIAZINAN-2-YLIDEN]AMINO}BENZOATE is a complex organic compound with a molecular formula of C22H23N3O5S and a molecular weight of 441.5 g/mol. This compound is characterized by its unique structure, which includes a thiazine ring, a thiophene moiety, and a benzoate ester group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of ETHYL 4-{[6-[(4-METHOXYANILINO)CARBONYL]-4-OXO-3-(2-THIENYLMETHYL)-1,3-THIAZINAN-2-YLIDEN]AMINO}BENZOATE involves several stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

ETHYL 4-{[6-[(4-METHOXYANILINO)CARBONYL]-4-OXO-3-(2-THIENYLMETHYL)-1,3-THIAZINAN-2-YLIDEN]AMINO}BENZOATE undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

Scientific Research Applications

ETHYL 4-{[6-[(4-METHOXYANILINO)CARBONYL]-4-OXO-3-(2-THIENYLMETHYL)-1,3-THIAZINAN-2-YLIDEN]AMINO}BENZOATE is utilized in various scientific research fields, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 4-{[6-[(4-METHOXYANILINO)CARBONYL]-4-OXO-3-(2-THIENYLMETHYL)-1,3-THIAZINAN-2-YLIDEN]AMINO}BENZOATE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

ETHYL 4-{[6-[(4-METHOXYANILINO)CARBONYL]-4-OXO-3-(2-THIENYLMETHYL)-1,3-THIAZINAN-2-YLIDEN]AMINO}BENZOATE can be compared with other similar compounds, such as:

    ETHYL 4-({6-[(2-METHOXYANILINO)CARBONYL]-3-METHYL-4-OXO-1,3-THIAZINAN-2-YLIDENE}AMINO)BENZOATE: This compound has a similar structure but differs in the substitution pattern on the thiazine ring.

    ETHYL 4-({6-[(2-METHOXYANILINO)CARBONYL]-3-METHYL-4-OXO-1,3-THIAZINAN-2-YLIDENE}AMINO)BENZOATE: Another similar compound with slight variations in the molecular structure.

Properties

Molecular Formula

C26H25N3O5S2

Molecular Weight

523.6 g/mol

IUPAC Name

ethyl 4-[[6-[(4-methoxyphenyl)carbamoyl]-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazinan-2-ylidene]amino]benzoate

InChI

InChI=1S/C26H25N3O5S2/c1-3-34-25(32)17-6-8-19(9-7-17)28-26-29(16-21-5-4-14-35-21)23(30)15-22(36-26)24(31)27-18-10-12-20(33-2)13-11-18/h4-14,22H,3,15-16H2,1-2H3,(H,27,31)

InChI Key

HDIGNRULVHZOKO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N=C2N(C(=O)CC(S2)C(=O)NC3=CC=C(C=C3)OC)CC4=CC=CS4

Origin of Product

United States

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